Bilastina
Descripción general
Descripción
La bilastina es un antihistamínico de segunda generación que se utiliza principalmente para el tratamiento de la rinitis alérgica y la urticaria . Es conocida por su alta selectividad para el receptor H1 de la histamina, su rápido inicio de acción y su duración prolongada . A diferencia de los antihistamínicos de primera generación, la this compound no cruza la barrera hematoencefálica, lo que minimiza los efectos sedantes .
Aplicaciones Científicas De Investigación
La bilastina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en la síntesis de posibles impurezas e intermediarios.
Biología: Se estudia por sus efectos en los receptores de la histamina y las respuestas alérgicas.
Medicina: Se utiliza principalmente para el tratamiento de la rinitis alérgica y la urticaria.
Industria: Se utiliza en el desarrollo de antihistamínicos no sedantes y productos farmacéuticos relacionados.
Mecanismo De Acción
La bilastina ejerce sus efectos al unirse selectivamente e inhibir el receptor H1 de la histamina . Durante una respuesta alérgica, los mastocitos liberan histamina, que se une a los receptores H1 y desencadena síntomas como picazón, estornudos y congestión nasal . Al bloquear estos receptores, la this compound evita la activación de la vía de respuesta alérgica, reduciendo así los síntomas .
Análisis Bioquímico
Biochemical Properties
Bilastine functions by selectively inhibiting the histamine H1 receptor, which plays a crucial role in allergic reactions. By binding to this receptor, bilastine prevents the activation of the receptor by histamine, thereby reducing allergic symptoms . Bilastine interacts with histamine H1 receptors on the surface of various cells, including mast cells and basophils, which are involved in the release of histamine during allergic reactions . This interaction is highly specific, with bilastine showing a binding affinity (Ki) of 64 nM .
Cellular Effects
Bilastine exerts its effects on various cell types involved in allergic responses. By blocking histamine H1 receptors on mast cells and basophils, bilastine prevents the release of histamine and other inflammatory mediators . This leads to a reduction in symptoms such as nasal congestion, itching, and hives . Additionally, bilastine has been shown to have minimal effects on other cellular processes, such as cell signaling pathways and gene expression, due to its high selectivity for the H1 receptor .
Molecular Mechanism
At the molecular level, bilastine acts as an inverse agonist of the histamine H1 receptor . During an allergic response, mast cells degranulate and release histamine, which binds to H1 receptors and triggers allergic symptoms . Bilastine binds to these receptors and stabilizes them in an inactive conformation, preventing histamine from exerting its effects . This inhibition reduces the development of allergic symptoms by blocking the downstream signaling pathways activated by histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, bilastine has shown a rapid onset of action, with peak plasma concentrations reached within 1.3 hours after oral administration . The drug has a half-life of approximately 14.5 hours, allowing for once-daily dosing . Bilastine is stable under physiological conditions and does not undergo significant degradation . Long-term studies have demonstrated that bilastine maintains its efficacy and safety profile over extended periods of use .
Dosage Effects in Animal Models
Preclinical studies in animal models have shown that bilastine is well-tolerated at various dosages . In repeated-dose toxicity studies, bilastine at doses up to 2,000 mg/kg/day did not cause mortality or significant adverse effects in rats and mice . At the highest doses, some reversible effects on body weight and food consumption were observed . In pregnant and lactating rats, bilastine was well-tolerated, with no observed adverse effects on embryo-fetal development at doses up to 400 mg/kg/day .
Metabolic Pathways
Bilastine is not significantly metabolized in the human body and does not interact with the cytochrome P450 enzyme system . This lack of metabolism reduces the potential for drug-drug interactions and makes bilastine a safer option for patients taking multiple medications . The primary route of elimination for bilastine is through feces (66.5%) and urine (28.3%) .
Transport and Distribution
Bilastine is absorbed rapidly after oral administration, with an absolute bioavailability of 61% . It is highly bound to plasma proteins (84-90%), which facilitates its distribution throughout the body . Bilastine’s distribution is influenced by transport proteins such as P-glycoprotein, which limits its uptake into the brain and contributes to its peripheral selectivity . The drug is primarily excreted unchanged in the feces and urine .
Subcellular Localization
Bilastine’s subcellular localization is primarily at the cell membrane, where it interacts with histamine H1 receptors . This localization is crucial for its function as an antihistamine, as it allows bilastine to effectively block histamine binding and prevent receptor activation . Bilastine does not undergo significant post-translational modifications or targeting to other cellular compartments, which contributes to its high specificity and minimal off-target effects .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La bilastina se puede sintetizar a través de varios métodos, uno de los cuales implica la reordenación oxidativa de intermediarios específicos . El proceso generalmente incluye el uso de disolventes, reactivos y condiciones de reacción específicas para lograr un alto rendimiento y pureza . Por ejemplo, un método implica la reacción de un derivado de benzimidazol con un derivado de piperidina en condiciones controladas .
Métodos de producción industrial: La producción industrial de this compound a menudo implica procesos escalables y comercialmente viables. Estos métodos se centran en optimizar el rendimiento, la pureza y la rentabilidad. Un método de este tipo incluye el uso de nuevos intermediarios y parámetros de reacción específicos para garantizar una producción de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La bilastina sufre varias reacciones químicas, incluidas la oxidación y la sustitución .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y disolventes específicos. Por ejemplo, la degradación de la this compound en condiciones oxidativas puede conducir a la formación de derivados de benzimidazol y N-óxido de amina .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de benzimidazol y N-óxido de amina, que se han identificado mediante espectrometría de masas de alta resolución .
Comparación Con Compuestos Similares
La bilastina se compara a menudo con otros antihistamínicos de segunda generación como la cetirizina, la fexofenadina y la desloratadina .
Singularidad:
Compuestos similares:
Fexofenadina: Similar en eficacia a la this compound, pero puede tener diferentes propiedades farmacocinéticas.
Desloratadina: También es eficaz en el tratamiento de los síntomas alérgicos, pero puede tener diferentes perfiles de unión al receptor.
La this compound destaca por su equilibrio de eficacia, seguridad y mínimos efectos sedantes, lo que la convierte en una opción preferida para muchos pacientes con afecciones alérgicas .
Propiedades
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
Record name | Bilastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
Record name | Bilastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202189-78-4 | |
Record name | Bilastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bilastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bilastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bilastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BILASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bilastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.